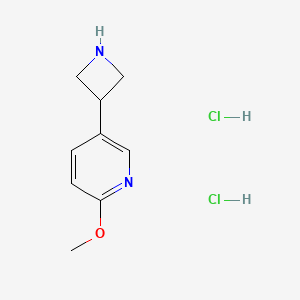

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride

説明

BenchChem offers high-quality 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVPFIFZICYFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical and chemical properties of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride

An In-Depth Technical Guide to 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and an azetidine moiety. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed protocols for its characterization and handling. The azetidine scaffold is a key structural motif in medicinal chemistry, known for conferring unique pharmacological properties.[1][2] This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, analysis, and potential applications of this compound, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation.

Chemical Identity and Structure

The fundamental identity of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is established by its chemical structure and nomenclature.

-

IUPAC Name: 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride

-

CAS Number: 2740355-58-0[3]

-

Molecular Formula: C₉H₁₄Cl₂N₂O[3]

-

Molecular Weight: 237.13 g/mol [3]

The structure comprises a pyridine ring, which provides a rigid scaffold and influences the electronic properties of the molecule. The methoxy group at the 2-position and the azetidine ring at the 5-position are key functional groups that likely dictate its interaction with biological targets. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 2740355-58-0 | Sigma-Aldrich[3] |

| Linear Formula | C₉H₁₄Cl₂N₂O | Sigma-Aldrich[3] |

| Molecular Weight | 237.13 g/mol | Sigma-Aldrich[3] |

| InChI Key | FXEOUXOCQFJLRE-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| Free Base CAS | 1260812-61-0 | ChemScene[4] |

| Free Base Formula | C₉H₁₂N₂O | ChemScene[4] |

| Free Base Weight | 164.20 g/mol | ChemScene[4] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, from experimental assays to formulation development. While specific experimental data for 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is not extensively published, the properties of the free base and related structures provide valuable insights.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid (predicted) | Hydrochloride salts of similar compounds are typically crystalline solids. |

| Melting Point | Not available | Experimental determination is recommended. |

| Solubility | Soluble in water (predicted) | The dihydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents like DMSO and methanol is also expected. |

| pKa | Not available | The azetidine nitrogen is basic. The pyridine nitrogen is also basic, though less so. |

| LogP (free base) | 0.777 | A calculated value for the free base, suggesting moderate lipophilicity.[4] |

| Topological Polar Surface Area (TPSA) | 34.15 Ų | Calculated for the free base, indicating good potential for cell permeability.[4] |

Synthesis and Purification

Caption: Generalized workflow for the synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.

Generalized Experimental Protocol:

-

Step 1: Synthesis of a Protected Azetidine Precursor: A common starting point is the synthesis of an N-protected 3-functionalized azetidine. This can be achieved through various methods, including the cyclization of γ-amino alcohols.[5]

-

Step 2: Coupling with a Pyridine Moiety: The protected azetidine can then be coupled to a suitably functionalized 2-methoxypyridine derivative. This may involve a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

-

Step 3: Deprotection: The protecting group on the azetidine nitrogen is removed, typically under acidic conditions.

-

Step 4: Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.

-

Step 5: Purification: The final product is purified by recrystallization to obtain the desired purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. The following methods are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific NMR data for this compound is not available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.

-

¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the azetidine ring.

-

¹³C NMR: The carbon spectrum would show distinct signals for the pyridine ring carbons, the methoxy carbon, and the carbons of the azetidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reverse-phase HPLC method would be suitable.

Illustrative HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 165.20.

Biological and Pharmacological Context

The azetidine ring is a valuable scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility.[1] Compounds containing the 3-(azetidinylmethoxy)pyridine core have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.

Caption: Potential biological context of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][11][12] Handle in a well-ventilated area.[10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][4] Recommended storage temperature is 0-8 °C.[3]

-

Stability: While specific stability data is not available, as a dihydrochloride salt, it is expected to be relatively stable under recommended storage conditions. Long-term stability studies in various solvents and at different temperatures are advisable for specific applications.[13][14]

Safety Information

Based on data for similar compounds, 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is expected to have the following hazard profile:

Conclusion

5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a compound of interest for researchers in medicinal chemistry and drug discovery, particularly for those targeting nicotinic acetylcholine receptors. This guide has provided a summary of its known and predicted properties, along with generalized protocols for its synthesis, analysis, and handling. Further experimental investigation is necessary to fully elucidate its physicochemical and pharmacological profile.

References

-

Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

-

American Chemical Society. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Lithofin. (2022, August 12). Trade name : Lithofin MPP. Retrieved from [Link]

-

PubMed Central. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from [Link]

-

ResearchGate. (2022, June 9). How should I store 5-Azacytidine?. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2020, March 6). Pharmaceutical polymorphism of a 5´-O-oxalatoyl prodrug of zidovudine (azidothymidine). Retrieved from [Link]

-

Liverpool John Moores University Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

-

Springer. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

Adriamed. (n.d.). Drug Stability Table. Retrieved from [Link]

-

PubMed. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride | 2740355-58-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. targetmol.com [targetmol.com]

- 13. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

An In-depth Technical Guide to 2-(Azetidin-3-yl)-5-methoxypyridine Dihydrochloride: A Privileged Scaffold for CNS-Targeted Drug Discovery

This technical guide provides a comprehensive overview of 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical identity, synthesis, characterization, and applications, with a focus on its role in the discovery of novel therapeutics targeting the central nervous system (CNS).

A note on nomenclature: The CAS Registry Number for this class of compound, 2740355-58-0, corresponds to 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride. While the initial query referenced 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride, the former is the more consistently referenced isomer in chemical databases. This guide will focus on the compound associated with the available CAS number.

The azetidine ring is a four-membered, nitrogen-containing heterocycle that has garnered considerable attention in modern drug discovery.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for orienting pharmacophoric groups in a spatially defined manner, which can lead to enhanced receptor affinity and improved pharmacokinetic profiles.[3][4] The incorporation of the azetidine motif into drug candidates has been shown to improve metabolic stability and solubility, properties that are particularly crucial for CNS-penetrant therapeutics.[1]

Physicochemical and Structural Data

A summary of the key chemical identifiers and properties of 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride is presented in the table below. This information is essential for its proper handling, characterization, and use in a laboratory setting.

| Identifier | Value |

| CAS Registry Number | 2740355-58-0 |

| Molecular Formula | C₉H₁₄Cl₂N₂O |

| Molecular Weight | 237.13 g/mol |

| Synonyms | 2-(3-Azetidinyl)-5-methoxypyridine dihydrochloride |

| Appearance | Typically an off-white to white solid |

| Purity | ≥95% (as commonly supplied) |

| Storage Temperature | 0-8 °C |

Synthesis and Purification: A Representative Protocol

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of N-Boc-3-(5-methoxypyridin-2-yl)azetidine

A potential route to the N-Boc protected intermediate involves a Suzuki-Miyaura cross-coupling reaction.

-

To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in a 3:1 mixture of dioxane and water, add N-Boc-3-(dihydroxyboryl)azetidine (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

De-gas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-Boc-3-(5-methoxypyridin-2-yl)azetidine.

Step 2: Deprotection to Yield 2-(Azetidin-3-yl)-5-methoxypyridine Dihydrochloride

-

Dissolve the N-Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and add a 2M solution of HCl in diethyl ether until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride as a solid.

Caption: A plausible synthetic workflow for 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is imperative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the methoxy group, the aromatic protons on the pyridine ring, and the protons of the azetidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of an azetidine ring linked to a pyridine core is of significant interest in the development of CNS-active agents. Structurally related compounds, such as the 3-(azetidinylmethoxy)pyridines, have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

2-(Azetidin-3-yl)-5-methoxypyridine dihydrochloride serves as a valuable building block for generating libraries of novel compounds for screening against various biological targets. Its rigid azetidine core can be further functionalized to explore the structure-activity relationships (SAR) of a given pharmacophore. The nitrogen atom of the azetidine ring provides a handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Caption: The role of the title compound as a building block in a typical drug discovery pipeline.

Handling, Storage, and Safety

Based on available safety data for 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride, the following precautions should be observed:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage at 0-8 °C.

References

-

Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]

-

Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1089. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

- Aubert, T., et al. (2000). Synthesis of azetidine derivatives. WO 2000/063168 A1.

- Patel, R. B., et al. (2013). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. International Journal of ChemTech Research, 5(5), 2269-2276.

- Singh, G. S., & D’hooghe, M. (2014). Azetidines: a new paradigm in drug discovery.

-

Li, X., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(10), 6816-6833. Available at: [Link]

-

Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Navigating the Unknown: A Technical Safety and Toxicity Guide for 5-(Azetidin-3-yl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap

In the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited publicly available toxicity and safety data. 5-(Azetidin-3-yl)-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry, falls into this category. This guide is structured to provide a comprehensive framework for its safe handling and to anticipate its toxicological profile based on the known hazards of its structural components: the 2-methoxypyridine core and the azetidine ring. This approach, rooted in the principles of hazard assessment by analogy, is designed to empower researchers to work safely with this and other novel compounds.

Compound Identity and Structural Alerts

-

Chemical Name: 5-(Azetidin-3-yl)-2-methoxypyridine

-

CAS Number: 1159523-71-3

-

Molecular Formula: C₉H₁₂N₂O[1]

-

Molecular Weight: 164.20 g/mol [1]

Structural Components of Toxicological Interest:

-

2-Methoxypyridine Moiety: Pyridine and its derivatives are known to be absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Some pyridines have also been associated with effects on the central nervous system.[5]

-

Azetidine Ring: Azetidine is a four-membered heterocyclic amine. While less reactive than its three-membered counterpart, aziridine, the strained ring system can still confer reactivity. Aziridines are known to be toxic and have been classified as possibly carcinogenic to humans.[6] Although azetidine is generally less hazardous, caution is warranted with novel derivatives.

Anticipated Toxicological Profile: A Precautionary Approach

In the absence of specific data for 5-(Azetidin-3-yl)-2-methoxypyridine, the following anticipated toxicological profile is based on the hazards of its components. This is a precautionary assessment and should be treated as a guideline for safe handling.

Acute Toxicity:

-

Oral: Likely to be harmful if swallowed, based on the general toxicity of substituted pyridines.[7][8]

-

Dermal: May be absorbed through the skin and could cause systemic effects. Skin irritation is also possible.[2][3]

-

Inhalation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][7]

Irritation and Sensitization:

-

Sensitization: No data is available, but sensitization potential should not be ruled out.

Chronic Toxicity and Carcinogenicity:

-

There is no data on the chronic toxicity, carcinogenicity, or mutagenicity of 5-(Azetidin-3-yl)-2-methoxypyridine. The presence of the azetidine ring warrants a cautious approach due to the known hazards of related strained-ring heterocycles.[6]

Hazard Communication and GHS Classification (Anticipated)

Based on the available information for related compounds, the following GHS classification should be provisionally assigned to 5-(Azetidin-3-yl)-2-methoxypyridine for the purposes of risk assessment and labeling until specific data is available.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

A conservative approach to handling is essential. The following procedures are based on best practices for handling novel compounds with unknown toxicity.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][10]

-

Ensure that an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Hygiene Measures:

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Contaminated clothing should be removed and washed before reuse.[3]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][8][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Protocols: A Self-Validating System

The principle of a self-validating system in experimental design with a novel compound involves continuous risk assessment and adaptation.

Workflow for Handling 5-(Azetidin-3-yl)-2-methoxypyridine:

Caption: Workflow for safe handling of novel compounds.

Conclusion: A Call for Data Generation

This guide provides a framework for the safe handling of 5-(Azetidin-3-yl)-2-methoxypyridine based on a precautionary approach. It underscores the critical need for the generation and dissemination of comprehensive toxicity and safety data for novel chemical compounds as they advance in research and development. Researchers are encouraged to contribute to this body of knowledge whenever possible.

References

-

ACS Publications. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Aziridines: Human health tier II assessment. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Acetylpyridine, 98%. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. broadpharm.com [broadpharm.com]

A Comprehensive Technical Guide to the Thermodynamic Stability of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies required to thoroughly characterize the thermodynamic stability of the active pharmaceutical ingredient (API) 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride. As a critical parameter in drug development, understanding the intrinsic stability of a molecule informs formulation strategies, packaging decisions, and the determination of shelf-life. This document is structured to provide not only procedural steps but also the scientific rationale behind each experimental choice, ensuring a robust and scientifically sound stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the inherent stability of the API being a primary determinant of success. Thermodynamic stability governs a molecule's resistance to degradation under various environmental influences such as heat, humidity, and light.[1] For a molecule like 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, a heterocyclic compound with potential applications in neuroscience, a comprehensive understanding of its stability profile is paramount. An unstable API can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[1]

This guide will delineate a systematic approach to evaluating the thermodynamic stability of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, encompassing thermal analysis, hygroscopicity assessment, and forced degradation studies as mandated by international regulatory bodies.[2][3]

Physicochemical Characterization of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride

A foundational step in any stability program is the thorough characterization of the molecule.

Table 1: Physicochemical Properties of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride

| Property | Value | Source |

| Chemical Structure | Inferred from name | |

| Molecular Formula | C9H14Cl2N2O | [4] |

| Molecular Weight | 237.13 g/mol | [4] |

| CAS Number | 2740355-58-0 | [4] |

| Appearance | White to off-white solid (typical for dihydrochloride salts) | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

The presence of a strained azetidine ring and a methoxypyridine moiety suggests potential sites for chemical degradation, which will be explored in the forced degradation section.[5][6] The dihydrochloride salt form is likely utilized to enhance solubility and stability, a common strategy in pharmaceutical development.

Thermal Stability Analysis: Unveiling the Impact of Heat

Thermal analysis techniques are indispensable for probing the physical and chemical changes in a material as a function of temperature.[7] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this regard.[8][9]

The "Why": Causality in Thermal Analysis

-

DSC is employed to detect thermally induced events such as melting, crystallization, and polymorphic transitions.[8] The melting point is a critical indicator of purity, and the presence of multiple thermal events can signify polymorphism, which has profound implications for bioavailability and stability.[10][11]

-

TGA measures changes in mass as a function of temperature, providing information on desolvation, decomposition, and overall thermal stability.[12] The onset of mass loss is a key parameter for defining the upper-temperature limit for handling and storage.

Experimental Protocol: DSC and TGA

Objective: To determine the melting point, thermal decomposition profile, and identify any polymorphic transitions of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the API into an aluminum pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis:

-

From the DSC curve, determine the onset and peak temperatures of any endothermic or exothermic events.

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

-

Caption: Workflow for DSC and TGA Analysis.

Illustrative Data and Interpretation

Table 2: Hypothetical Thermal Analysis Data for 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride

| Analysis | Parameter | Result | Interpretation |

| DSC | Melting Endotherm (Onset) | 215 °C | Indicates the melting point of the crystalline solid. |

| Melting Endotherm (Peak) | 220 °C | ||

| TGA | Onset of Decomposition | 230 °C | The compound is thermally stable up to this temperature.[13] |

| Mass Loss (230-350 °C) | 65% | Corresponds to the major decomposition of the molecule. |

Interpretation: The hypothetical data suggests that 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a crystalline solid with a melting point of approximately 215-220 °C. Significant thermal decomposition begins shortly after melting, indicating that prolonged exposure to high temperatures should be avoided during manufacturing and storage.

Hygroscopicity Assessment: Understanding Moisture Interaction

The propensity of a substance to absorb moisture from the atmosphere is known as hygroscopicity.[][15] Moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic conversion) and chemical degradation (e.g., hydrolysis), making hygroscopicity a critical stability attribute.[16][17][18]

The "Why": Causality in Hygroscopicity Testing

Understanding the hygroscopic nature of an API is crucial for:

-

Formulation Development: Guiding the selection of excipients that are compatible with the API's moisture sensitivity.[19]

-

Manufacturing Process Control: Establishing appropriate environmental controls (relative humidity) during processing.

-

Packaging Selection: Determining the need for protective packaging, such as blister packs with high moisture barriers or the inclusion of desiccants.

-

Storage Recommendations: Defining appropriate storage conditions to ensure product quality over its shelf life.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption profile of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride and classify its hygroscopicity.

Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 10 mg of the API onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable weight is achieved.

-

Sorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments) at a constant temperature (25 °C). Allow the sample to equilibrate at each RH step.

-

Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH.

-

Data Analysis: Plot the change in mass versus RH to generate the sorption-desorption isotherm. Calculate the percentage of moisture uptake at various RH levels.

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Illustrative Data and Interpretation

Table 3: Hypothetical Hygroscopicity Data and Classification

| Relative Humidity | % Moisture Uptake | Hygroscopicity Class (Ph. Eur.) |

| 80% RH | 3.5% | Hygroscopic |

Interpretation: The hypothetical data indicates that the compound is "hygroscopic." This level of moisture uptake suggests that the material should be handled in a controlled humidity environment and may require protective packaging to prevent degradation and physical changes during storage.

Forced Degradation Studies: Probing for Inherent Weaknesses

Forced degradation, or stress testing, is a cornerstone of drug development, designed to identify the likely degradation products of an API.[1][2] This information is crucial for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[1][3] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[2]

The "Why": Causality in Forced Degradation

The primary objectives of forced degradation studies are to:

-

Identify Degradation Pathways: Understand how the molecule breaks down under various stress conditions.[1]

-

Elucidate Degradant Structures: Isolate and characterize the degradation products.

-

Develop Stability-Indicating Methods: Ensure that the analytical methods used for stability testing can separate the intact API from its degradation products.[3]

-

Inform Formulation and Packaging: Select excipients and packaging that minimize degradation.

Experimental Protocols: A Multi-faceted Approach

Objective: To investigate the degradation of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride under hydrolytic, oxidative, thermal, and photolytic stress conditions.

General Procedure: Prepare solutions of the API (e.g., 1 mg/mL) in the respective stress media. Expose the solutions to the stress conditions for a defined period. Analyze the stressed samples at various time points by a suitable stability-indicating method (e.g., HPLC-UV/MS). The target degradation is typically 5-20%.[2][20]

Step-by-Step Methodologies:

-

Acid Hydrolysis:

-

Dissolve the API in 0.1 N HCl.

-

Heat at 60 °C for 24 hours.

-

Neutralize before analysis.

-

-

Base Hydrolysis:

-

Dissolve the API in 0.1 N NaOH.

-

Keep at room temperature for 2 hours.

-

Neutralize before analysis.

-

-

Oxidative Degradation:

-

Dissolve the API in a solution of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Store the solid API in an oven at 80 °C for 7 days.

-

Dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[21]

-

Analyze the samples alongside a dark control.

-

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways and Illustrative Data

Based on the structure of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, the following degradation pathways are plausible:

-

Hydrolysis of the Azetidine Ring: The strained four-membered azetidine ring could be susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening.[5][6] This is often a significant degradation pathway for azetidine-containing compounds.

-

Oxidation of the Pyridine Ring: The pyridine ring may undergo oxidation, potentially forming N-oxides.

-

Demethylation of the Methoxy Group: The methoxy group could be cleaved under harsh acidic conditions.

Table 4: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation | Major Degradation Products | Potential Pathway |

| Acid Hydrolysis | 15% | Azetidine ring-opened product | Hydrolysis |

| Base Hydrolysis | 25% | Azetidine ring-opened product | Hydrolysis |

| Oxidation | 10% | Pyridine N-oxide | Oxidation |

| Thermal | < 2% | No significant degradation | Thermally stable in solid state |

| Photolytic | 5% | Minor unspecified degradants | Photosensitive |

Interpretation: The hypothetical results suggest that the primary degradation pathway for this molecule is hydrolysis, particularly under basic conditions, leading to the opening of the azetidine ring. The molecule also shows some sensitivity to oxidation and light. This information is critical for developing a stability-indicating analytical method capable of resolving the parent compound from its hydrolytic and oxidative degradants.

Conclusion and Future Directions

The thermodynamic stability assessment of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has outlined the essential experimental framework, from initial thermal and hygroscopicity characterization to in-depth forced degradation studies. The insights gained from these studies are fundamental to de-risking the drug development process, enabling the rational design of a stable and effective pharmaceutical product. The data generated will inform critical decisions on formulation, manufacturing, packaging, and storage, ultimately ensuring the delivery of a safe and efficacious medicine to patients.

References

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

- Hygroscopicity Testing - BOC Sciences.

- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC.

- ICH GUIDELINES: STRESS DEGRAD

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Thermal analysis: Industry - Pharmaceuticals and medicines - Rigaku.

- Forced Degrad

- Forced Degradation Study as per ICH Guidelines | Wh

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.

- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI.

- API Hygroscopicity - Pharma Innov

- Hygroscopicity Evalu

- Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM.

- Unveiling of Hygroscopicity Evaluation for Drug Formul

- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.

- 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride - Sigma-Aldrich.

- 2-(azetidin-3-yl)-5-methoxypyridine | 1260812-61-0.

- 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)

- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p

- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchG

- Azetidines | Fisher Scientific.

- 2-(azetidin-3-yl)

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

- 2-(azetidin-3-yloxy)

- Pharmaceutical polymorphism of a 5´-O-oxalatoyl prodrug of zidovudine (azidothymidine).

- Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino)

- Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumar

- Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formul

Sources

- 1. Forced Degradation Testing | SGS Thailand [sgs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijcrt.org [ijcrt.org]

- 4. 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride | 2740355-58-0 [sigmaaldrich.com]

- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

- 9. Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM [setaramsolutions.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. alfa-chemclinix.com [alfa-chemclinix.com]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. labinsights.nl [labinsights.nl]

- 18. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. m.youtube.com [m.youtube.com]

- 21. database.ich.org [database.ich.org]

The Azetidinyl Methoxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of the strained azetidine ring and the versatile methoxypyridine core has given rise to the azetidinyl methoxypyridine scaffold, a motif of growing importance in medicinal chemistry. This guide provides a comprehensive analysis of this scaffold, delving into its synthetic accessibility, exploring its profound impact on pharmacological properties, and detailing its successful application in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. We will examine the underlying principles of why this combination is effective, provide detailed structure-activity relationships (SAR), and present actionable experimental protocols to empower researchers in their drug discovery efforts.

Introduction: The Rationale for a Powerful Partnership

The success of a drug candidate is a complex interplay of its pharmacodynamic and pharmacokinetic properties. Medicinal chemists often employ "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The azetidinyl methoxypyridine core has emerged as one such scaffold, owing to the synergistic contributions of its two constituent parts.

-

The Azetidine Ring: More Than Just a Strained Cycle . The four-membered azetidine ring is a fascinating and powerful tool in drug design.[1][2] Its inherent ring strain and conformational rigidity offer a distinct advantage over more flexible acyclic amines or larger rings like pyrrolidine.[1][3][4] This rigidity can pre-organize substituents into a conformation favorable for target binding, potentially increasing affinity and selectivity by reducing the entropic penalty upon binding.[1] Furthermore, azetidines often enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, making them highly attractive for developing orally bioavailable drugs.[2][3]

-

The Methoxypyridine Ring: A Tunable Aromatic System . Pyridine is a cornerstone heterocycle in pharmaceuticals, present in thousands of approved drugs.[5][6] Its nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's overall electronic properties and basicity. The strategic placement of a methoxy group further refines these characteristics. The methoxy group can influence the molecule's conformation, metabolic stability, and ability to penetrate the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.[7][8] The pyridine ring itself serves as a versatile anchor for various substituents, allowing for extensive SAR exploration.[5][7]

The combination of these two moieties creates a scaffold with a unique three-dimensional structure, improved drug-like properties, and multiple points for chemical modification, making it an ideal starting point for lead optimization campaigns targeting a variety of receptors.

Synthetic Strategies: Accessing the Azetidinyl Methoxypyridine Core

The construction of the ether linkage between the azetidine and pyridine rings is the crucial step in synthesizing this scaffold. The Mitsunobu reaction is a widely employed and reliable method for this transformation.

Detailed Experimental Protocol: Synthesis of N-Boc-3-(3-methoxypyridin-5-yloxy)azetidine

This protocol describes a typical Mitsunobu reaction to couple a protected azetidinol with a hydroxypyridine.

Materials:

-

5-methoxy-3-pyridinol

-

1-(tert-butoxycarbonyl)-3-hydroxyazetidine

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methoxy-3-pyridinol (1.0 eq) and 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.2 eq). Dissolve the solids in anhydrous THF (approx. 0.2 M concentration).

-

Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Mitsunobu Coupling: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Causality Note: The slow addition at 0 °C is critical to control the exothermic reaction and minimize the formation of side products. The PPh3 and DEAD form a reactive phosphorane intermediate which then activates the azetidinol for nucleophilic attack by the pyridinol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3. Remove the THF under reduced pressure. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-Boc protected product.

-

Deprotection (Optional): The tert-butoxycarbonyl (Boc) protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane to yield the free secondary amine, which can be used for further derivatization.

Diagram: General Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and derivatization of the azetidinyl methoxypyridine core.

Caption: Synthetic workflow for azetidinyl methoxypyridine analogs.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The azetidinyl methoxypyridine scaffold has proven particularly fruitful in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of CNS disorders.[9][10][11]

Case Study: α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nAChR subtype is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[11][12] The compound WAY-317538 (SEN-12333) is a potent and selective α7 nAChR full agonist that incorporates a related azetidinyl pyridine ether motif and serves as an excellent case study for SAR.[9][11] While not a methoxy-substituted pyridine itself, the principles derived from its development are highly applicable.

SAR Insights:

The development of potent nAChR ligands has revealed several key structural requirements:

-

Basic Nitrogen: A basic nitrogen atom, protonated at physiological pH, is essential for interacting with a conserved acidic residue (e.g., aspartate) in the receptor's binding pocket. The azetidine nitrogen fulfills this role perfectly.[13]

-

Hydrogen Bond Acceptor: A hydrogen bond accepting feature, typically a pyridine nitrogen, is required at an appropriate distance from the basic center.[14]

-

Optimal Spacer: The ether linkage provides an optimal and relatively constrained spacer between the azetidine and pyridine moieties.

Table 1: SAR Summary of Azetidinyl Pyridyl Ether Analogs for nAChR Affinity

| Compound ID | Pyridine Substitution | Azetidine Moiety | nAChR Affinity (Ki, nM) | Key Insight | Reference |

| A-85380 | None (3-pyridyl) | (S)-2-azetidinylmethoxy | 0.062 | Parent compound with exceptionally high affinity. | [14] |

| Analog 1 | 2-Chloro | (S)-2-azetidinylmethoxy | 0.025 | 2-Halo substitution significantly increases affinity. | [14] |

| Analog 2 | 6-Chloro | (S)-2-azetidinylmethoxy | 0.035 | 6-Halo substitution also well-tolerated and enhances affinity. | [14] |

| Analog 3 | 2-Fluoro | (S)-2-azetidinylmethoxy | 0.040 | Smaller halogens are also beneficial. | [14] |

| Analog 4 | None (3-pyridyl) | (S)-2-pyrrolidinylmethoxy | 0.150 | The more flexible pyrrolidine ring slightly reduces affinity compared to azetidine. | [14] |

| ABT-594 | 2-Chloro | (R)-2-azetidinylmethoxy | Potent Analgesic | N-unsubstituted azetidine and 2-chloro group are critical for potent in vivo activity. | [10] |

Note: Data is compiled from multiple sources to illustrate general trends. Direct comparison of absolute values between different studies should be done with caution.

Diagram: Key Structure-Activity Relationships

This diagram visualizes the critical pharmacophoric elements and the impact of substitutions on activity.

Caption: SAR map for azetidinyl pyridyl ether nAChR ligands.

Pharmacological Profile and Mechanism of Action

Compounds based on the azetidinyl methoxypyridine scaffold often exhibit desirable properties for CNS applications.[15][16] Their constrained nature and polarity, conferred by the ether and pyridine nitrogen, can be fine-tuned to balance lipophilicity and hydrogen bonding potential, which are critical parameters for crossing the blood-brain barrier.[16][17]

Mechanism of Action: α7 nAChR Agonism

As agonists, these compounds bind to and activate the α7 nAChR, which is a ligand-gated ion channel.

-

Binding: The agonist, such as a derivative of the azetidinyl methoxypyridine scaffold, binds to the extracellular domain of the α7 nAChR.

-

Conformational Change: This binding event induces a conformational change in the receptor protein.

-

Channel Opening: The conformational change opens the central ion pore of the receptor.

-

Ion Influx: The α7 nAChR is highly permeable to calcium ions (Ca²+). Channel opening leads to a rapid influx of Ca²+ into the neuron.

-

Cellular Response: The increase in intracellular Ca²+ acts as a second messenger, triggering various downstream signaling cascades. These cascades can lead to neurotransmitter release (e.g., glutamate, acetylcholine) and modulation of synaptic plasticity, which are cellular mechanisms underlying learning and memory.

This pro-cognitive and neuroprotective activity makes these compounds promising candidates for treating neurodegenerative disorders.[9][11][12]

Diagram: Signaling Pathway of α7 nAChR Activation

Caption: Mechanism of action for an α7 nAChR agonist.

Future Perspectives and Conclusion

The azetidinyl methoxypyridine scaffold represents a significant achievement in rational drug design. Its unique combination of a conformationally constrained azetidine ring and a tunable methoxypyridine system provides a powerful platform for developing novel therapeutics. While its most prominent success has been in the realm of CNS disorders, particularly as nAChR modulators, the favorable physicochemical properties it imparts suggest broader applicability.[2][15] Future work may see this core applied to other target classes, such as kinases or G-protein coupled receptors, where precise vectoral orientation of substituents is key to achieving high affinity and selectivity. The continued development of novel synthetic methodologies will further expand the accessible chemical space around this privileged core, ensuring its place in the medicinal chemist's toolkit for years to come.[4][18][19]

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. [Link]

-

WAY-317538 - Wikipedia. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]

-

Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. [Link]

-

Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed. [Link]

-

SAR and biological evaluation of SEN12333/WAY-317538: Novel alpha 7 nicotinic acetylcholine receptor agonist - PubMed. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

-

2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

WAY-317538 - Inxight Drugs - ncats. [Link]

-

SAR and biological evaluation of SEN12333/WAY-317538: Novel alpha 7 nicotinic acetylcholine receptor agonist | Request PDF - ResearchGate. [Link]

-

Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed. [Link]

-

Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. [Link]

-

Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. [Link]

-

Document: Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-me... - ChEMBL - EMBL-EBI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. [Link]

-

Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide - PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

-

Azetidine synthesis - Organic Chemistry Portal. [Link]

-

Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. [Link]

-

SEN12333/WAY-317538, a novel pro-cognitive and neuroprotective alpha 7 nicotinic receptor agonist | Request PDF - ResearchGate. [Link]

-

Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed. [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WAY-317538 - Wikipedia [en.wikipedia.org]

- 10. Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SAR and biological evaluation of SEN12333/WAY-317538: Novel alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CNS Library [chemdiv.com]

- 17. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]

- 19. chemrxiv.org [chemrxiv.org]

Topic: Preliminary Screening of 5-(Azetidin-3-yl)-2-methoxypyridine Derivatives for Neurological Targets

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Imperative for Scaffolding in CNS Drug Discovery

The quest for novel therapeutics for disorders of the Central Nervous System (CNS) is one of the most formidable challenges in modern medicine. The inherent complexity of neurological pathways, coupled with the restrictive nature of the blood-brain barrier (BBB), necessitates a highly strategic approach to molecular design.[1][2] Within this context, privileged scaffolds—molecular frameworks that are recognized by multiple biological targets—serve as powerful starting points.

The 5-(Azetidin-3-yl)-2-methoxypyridine core represents such a scaffold. The azetidine ring, a four-membered saturated heterocycle, offers a rigid, three-dimensional structure that can project substituents into specific vectors, often improving metabolic stability and physicochemical properties compared to more flexible acyclic amines.[3][4] When combined with the 2-methoxypyridine moiety, a bioisostere for various aromatic systems with demonstrated CNS activity, the resulting derivative class becomes a compelling substrate for exploring key neurological targets. This guide delineates a robust, multi-tiered strategy for the preliminary screening of these derivatives, with a primary focus on nicotinic acetylcholine receptors (nAChRs), a target class deeply implicated in cognition, neurodegeneration, and psychiatric disorders.[5][6]

Part 1: Target Rationale and Primary Screening Cascade

The initial phase of any screening campaign is designed to efficiently identify "hits"—compounds that exhibit activity at the target of interest—from a library of synthesized derivatives. The choice of primary target is paramount and must be grounded in a strong biological and chemical rationale.

The Case for Nicotinic Acetylcholine Receptors (nAChRs)

The 5-(Azetidin-3-yl)-2-methoxypyridine scaffold is structurally reminiscent of established nAChR ligands like A-85380, which exhibit high affinity for these receptors.[7] Nicotinic receptors are ligand-gated ion channels crucial for rapid synaptic transmission and are implicated in a wide array of CNS disorders.[6] The most abundant subtypes in the brain, the heteromeric α4β2 and homomeric α7 receptors, are particularly attractive targets:

-

α4β2-nAChRs: These receptors are integral to cognitive processes, mood regulation, and dopamine release.[8][9] Modulators of this subtype have therapeutic potential in Alzheimer's disease, Parkinson's disease, depression, and for smoking cessation.[5][10][11]

-

α7-nAChRs: These receptors are involved in attention, learning, and memory, and play a significant role in neuroinflammation and neuroprotection.[12][13] Agonists and positive allosteric modulators (PAMs) of α7-nAChRs are being investigated for schizophrenia, Alzheimer's disease, and other cognitive disorders.[8][14]

Given this strong precedent, a primary screening effort against both α4β2 and α7 nAChR subtypes provides a high probability of identifying active compounds and allows for early assessment of subtype selectivity.

Primary Screening Workflow

The objective of the primary screen is to rapidly and cost-effectively assess the binding affinity of the derivative library at the chosen targets. A parallel approach using radioligand binding assays offers a gold-standard, quantitative measure of affinity (Ki).

Caption: High-level workflow for the primary screening of derivatives.

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the human α4β2 nAChR expressed in a stable cell line.

A. Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human α4β2 nAChRs.

-

Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).[9]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Non-specific Binding Control: 10 µM Nicotine.[9]

-

Test Compounds: 10 mM stock solutions in DMSO.

-

Apparatus: 96-well microplates, liquid scintillation counter, glass fiber filters.

B. Procedure:

-

Compound Dilution: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 10 pM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

-

Assay Plate Preparation: To each well of a 96-well plate, add:

-

25 µL of test compound dilution (or buffer for total binding, or nicotine for non-specific binding).

-

25 µL of [³H]Cytisine diluted in assay buffer to a final concentration of ~0.6 nM.[9]

-

150 µL of the cell membrane preparation diluted in assay buffer.

-

-

Incubation: Seal the plate and incubate for 120 minutes at 4°C to reach equilibrium.[9]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis (Self-Validation):

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)])

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

-

Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

-

Trustworthiness Check: The assay is considered valid if the specific binding (Total - Non-specific) is at least 80% of the total binding and the control inhibitor (nicotine) yields an IC₅₀ within the expected range.

Part 2: Functional Characterization and Selectivity Profiling

Hits identified in primary binding assays must be further characterized to understand their functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances or reduces the effect of the native ligand).

The Need for Functional Assays

Binding affinity does not equate to therapeutic effect. A high-affinity compound could be a silent antagonist or a partial agonist. Functional assays are critical for elucidating the compound's mechanism of action. High-throughput, cell-based functional assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), are ideal for this secondary screening stage.[15] These assays typically measure downstream consequences of receptor activation, such as changes in intracellular calcium concentration.

Caption: Signaling pathway for nAChR activation measured by a FLIPR assay.

Protocol: FLIPR Calcium Flux Assay for nAChR Agonist and Antagonist Modes

This protocol details a method for assessing the functional activity of hit compounds at human α7 nAChRs expressed in a suitable cell line (e.g., GH4C1 or SH-SY5Y).[15]

A. Materials:

-

Cell Line: GH4C1 cells stably expressing the human α7 nAChR.

-

Culture Medium: Standard cell culture medium appropriate for the cell line.

-

Calcium-sensitive Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist Control: Acetylcholine or Nicotine.

-

Antagonist Control: Methyllycaconitine (MLA) for α7.

-

Apparatus: 384-well black-walled, clear-bottom plates; FLIPR instrument.

B. Procedure for Agonist Mode:

-

Cell Plating: Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of test compounds in a separate source plate.

-

FLIPR Measurement: Place both the cell plate and the compound source plate into the FLIPR instrument.

-

Assay Execution: The instrument will measure a baseline fluorescence, then add the test compounds from the source plate to the cell plate and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The maximum fluorescence response is measured. Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect relative to a full agonist).

C. Procedure for Antagonist Mode:

-

Follow steps 1-3 as in the agonist mode.

-

Pre-incubation: Add the test compounds (potential antagonists) to the cells and incubate for 15-30 minutes.

-

Agonist Challenge: Place the plates in the FLIPR. The instrument will add a fixed concentration of an agonist (e.g., acetylcholine at its EC₈₀) to all wells.

-

FLIPR Measurement: Record the change in fluorescence as before.

-

Data Analysis: An antagonist will reduce the response to the agonist challenge. Plot the percent inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

Part 3: Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is essential to de-risk candidates and avoid costly late-stage failures.[16][17] For CNS-targeted compounds, two properties are of immediate and critical importance: blood-brain barrier permeability and metabolic stability.

The Blood-Brain Barrier (BBB) Challenge

A successful CNS drug must cross the BBB to reach its target.[2] Early in vitro models can predict this capability, guiding the selection of compounds with favorable physicochemical properties.

| Parameter | Favorable Range for CNS Penetration | Rationale |

| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to pass through tight junctions. |

| LogP (Lipophilicity) | 1.5 - 3.5 | A balance is needed; too low and it won't enter the lipid membrane, too high and it may get stuck or be non-specific. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower polarity aids in crossing the lipid-rich BBB.[2] |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds to make/break with water facilitates membrane transit. |

Table 1: Key physicochemical properties influencing BBB penetration.

Protocol: In Vitro BBB Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to assess passive membrane permeability.

A. Materials:

-

PAMPA Plate: A "sandwich" plate with a 96-well donor plate and a 96-well acceptor plate, separated by a microfilter disc.

-

Membrane Lipid: Porcine brain lipid extract or a synthetic lipid mix dissolved in dodecane.

-

Assay Buffers: Phosphate-buffered saline (PBS), pH 7.4.

-

Apparatus: UV/Vis spectrophotometer or LC-MS/MS for compound quantification.

B. Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

-

Compound Addition: Add the test compounds to the donor wells (filled with PBS).

-

Assay Assembly: Fill the acceptor wells with fresh PBS and place the donor plate on top, ensuring the lipid membrane separates the two compartments.

-

Incubation: Incubate the sandwich plate for 4-16 hours at room temperature.

-

Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

C. Data Analysis:

-

Calculate the effective permeability (Pe) using the following equation: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

-

Interpretation: Compounds are often binned into high, medium, and low permeability categories based on known CNS-penetrant and non-penetrant control compounds.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by key drug-metabolizing enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance.[18][19]

A. Materials:

-

HLMs: Pooled human liver microsomes.

-

Cofactor: NADPH regenerating system.

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Quenching Solution: Acetonitrile with an internal standard.

-

Apparatus: LC-MS/MS.

B. Procedure:

-

Reaction Setup: In a microcentrifuge tube, pre-warm a mixture of HLM and buffer to 37°C.

-

Initiation: Add the test compound (at a low concentration, e.g., 1 µM) and initiate the reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

C. Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-